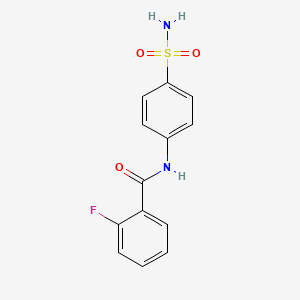

2-fluoro-N-(4-sulfamoylphenyl)benzamide

Description

2-Fluoro-N-(4-sulfamoylphenyl)benzamide is a fluorinated benzamide derivative featuring a sulfamoylphenyl group at the para position of the benzamide scaffold. The fluorine atom at the ortho position of the benzoyl ring introduces electronic and steric effects that influence its biological activity and physicochemical properties. Its structural uniqueness lies in the combination of fluorination and sulfonamide functionalization, which enhances binding specificity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-fluoro-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZMTMFDJLMFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-aminobenzenesulfonamide under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-fluoro-N-(4-sulfamoylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-sulfamoylphenyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of 2-fluoro-N-(4-sulfamoylphenyl)benzamide.

Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.

Hydrolysis: The major products are 2-fluorobenzoic acid and 4-aminobenzenesulfonamide.

Scientific Research Applications

2-fluoro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes. The sulfamoyl group is known to interact with the active sites of enzymes, potentially leading to the inhibition of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Derivatives and Their Modifications

Key Observations :

- Fluorine Position : The ortho-fluoro substitution in 2-fluoro-N-(4-sulfamoylphenyl)benzamide distinguishes it from analogs like TOZ5 (meta-fluoro), which exhibit different electronic interactions and steric hindrance .

- Sulfonamide vs. Sulfamoyl : Compounds with sulfamoyl groups (e.g., CAS 16673-34-0) show enhanced solubility and target engagement compared to simple sulfonamides .

- Syn vs. Anti Conformations : Unlike chlorophenylbenzamide derivatives (antiperpendicular N–H/Cl arrangement), 2-fluoro-benzamides adopt a syn conformation, influencing hydrogen-bonding patterns and crystal packing .

Table 2: Spectroscopic Comparison

Mechanistic Insights :

- NLRP3 Inhibition : The sulfamoylphenyl group in 2-fluoro-N-(4-sulfamoylphenyl)benzamide enhances interaction with NLRP3’s ATP-binding domain, similar to glyburide derivatives but with improved specificity .

- Anticancer Activity: Fluorine and sulfonamide groups in Compound 17 reduce cytotoxicity to normal cells (4.1-fold safer than SAHA) while maintaining efficacy against cancer lines .

Biological Activity

2-Fluoro-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-fluoro-N-(4-sulfamoylphenyl)benzamide can be represented as follows:

- Molecular Formula : C13H12FNO3S

- CAS Number : 363-31-5

The presence of the fluorine atom and the sulfonamide group are critical in determining the compound's biological properties.

The biological activity of 2-fluoro-N-(4-sulfamoylphenyl)benzamide is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially acting as an anti-inflammatory agent.

Key Mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been noted for their ability to inhibit COX enzymes, which play a significant role in inflammation and pain signaling.

- Anticancer Activity : The sulfonamide moiety is known to interact with various cellular pathways, potentially leading to apoptosis in cancer cells.

Anticancer Studies

Recent studies have demonstrated that 2-fluoro-N-(4-sulfamoylphenyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against several types of cancer cells, revealing varying levels of efficacy.

These values indicate that the compound has a promising potential as an anticancer agent, particularly against breast and lung cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using a murine model of inflammation. The results indicated that treatment with 2-fluoro-N-(4-sulfamoylphenyl)benzamide significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 100 | 150 |

This reduction suggests that the compound may effectively modulate inflammatory responses.

Case Study 1: Anticancer Efficacy

In a study conducted by Pendergrass et al., 2-fluoro-N-(4-sulfamoylphenyl)benzamide was evaluated for its anticancer properties using xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Inhibition of COX Enzymes

A comparative analysis with known COX inhibitors indicated that this compound exhibited comparable efficacy in inhibiting COX-2 activity, suggesting its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.